Lipophilicity (LogP) Comparison: Cyclohexanone, 3-(1-oxohexyl)- vs. 3-Acetylcyclohexanone
Cyclohexanone, 3-(1-oxohexyl)- has a computed XLogP3-AA value of 2.0, compared to 0.1 for 3-acetylcyclohexanone . This represents a 1.9 log-unit difference, or approximately 80-fold higher theoretical partitioning into octanol, indicating substantially greater lipophilicity that can influence membrane permeability, metabolic stability, and off-target binding in screening cascades.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | 3-Acetylcyclohexanone: 0.1 |
| Quantified Difference | Δ 1.9 log units (≈80-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
A 1.9 log-unit difference in LogP can determine whether a compound falls within optimal lipophilic efficiency ranges for agrochemical or pharmaceutical lead selection, making the hexanoyl derivative functionally non-substitutable for the acetyl analog in property-based screening decks.
- [1] XLogP3-AA values sourced from PubChem: Cyclohexanone, 3-(1-oxohexyl)- (CID 3610273) and 3-Acetylcyclohexanone (CID 9598516). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexanone_-3-_1-oxohexyl; https://pubchem.ncbi.nlm.nih.gov/compound/3-acetylcyclohexanone View Source
